molecular formula C12H22O11 B1146171 Maltodextrin CAS No. 9050-36-6

Maltodextrin

Cat. No.: B1146171
CAS No.: 9050-36-6
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-ASMJPISFSA-N
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Description

Maltodextrin is a polysaccharide produced through partial enzymatic or acid hydrolysis of starch, yielding glucose polymers with dextrose equivalent (DE) values typically ranging from 3 to 20 . The DE value, which reflects the degree of starch breakdown, inversely correlates with molecular weight: lower DE values indicate longer glucose chains and higher molecular weights . This compound is characterized by its high solubility, low sweetness, and neutral flavor, making it a versatile ingredient in food, pharmaceuticals, and sports nutrition .

Production and Structural Variability:
this compound can be derived from corn, rice, tapioca, potato, or wheat starch. Enzymatic hydrolysis preserves linear α-1,4 glycosidic bonds, avoiding the precipitation of long-chain amylose seen in acid-hydrolyzed products . Despite identical DE values, maltodextrins from different botanical sources exhibit distinct molecular compositions and functional properties due to variations in branching and chain linearity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltodextrin is produced by the hydrolysis of starch. The process involves breaking down the starch into smaller polysaccharide fragments using acids or enzymes. The degree of hydrolysis is measured by the dextrose equivalent (DE), which indicates the amount of reducing sugars present. The higher the DE, the shorter the glucose chains.

Industrial Production Methods:

    Starch Gelatinization: Starch is mixed with water and heated to break down the intermolecular bonds of starch molecules, allowing the hydrogen bonding sites to engage more water.

    Hydrolysis: The gelatinized starch is then subjected to hydrolysis using acids or enzymes such as alpha-amylase. This process breaks down the starch into this compound.

    Purification: The hydrolyzed product is filtered and purified to remove any impurities.

    Spray Drying: The purified this compound solution is then spray-dried to produce a fine powder.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Although less common, this compound can be reduced to form polyols under specific conditions.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, often to modify its properties for specific applications.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Polyols.

    Substitution Products: Modified maltodextrins with altered functional properties.

Scientific Research Applications

Maltodextrin in Food Products

This compound is widely used in the food industry for its functional properties. Its applications include:

  • Bulking Agent : Due to its low bulk density and neutral taste, this compound serves as an inexpensive filler in processed foods.
  • Texture Improvement : It enhances the texture of products like beer and ice cream, replacing sugar or fat without altering flavor profiles .
  • Stabilizer and Thickener : this compound stabilizes emulsions and improves the viscosity of sauces, soups, and dressings .
  • Encapsulating Agent : It protects sensitive ingredients such as vitamins and essential oils from degradation during processing and storage .

Functional Properties Table

FunctionalityDescription
Bulking AgentAdds volume without significant sweetness
StabilizerMaintains emulsion stability in food products
ThickenerIncreases viscosity in sauces and dressings
EncapsulantProtects active ingredients from environmental factors
Flavor EnhancerEnhances taste perception without overpowering flavors
CryoprotectantProtects food components during freezing processes

Product Examples

This compound is found in various food categories:

TypeExamples
Infant FormulationsBaby food, milk replacements
BrewingBeer
Convenience FoodBreakfast cereals, instant meals
SavoryMayonnaise, sauces, soups
BeveragesPowdered drinks, sports drinks
DairyYogurt drinks, ice cream

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays critical roles:

  • Carrier for Drug Delivery : this compound is utilized in proniosomes, which are novel drug delivery systems that stabilize drugs for sustained release .
  • Microencapsulation : It encapsulates sensitive nutraceuticals to enhance their stability and bioavailability .
  • Diluents in Tablets : Its non-sweet nature makes it ideal for use as a diluent in tablet formulations .

Case Study: Drug Delivery Systems

A study highlighted the use of this compound as a carrier in proniosomes. The encapsulation process demonstrated improved entrapment efficiency for active pharmaceutical ingredients compared to traditional carriers. This method allows for targeted drug release while minimizing side effects .

Health Implications and Regulatory Aspects

While this compound offers numerous benefits, recent studies have raised concerns regarding its impact on health:

  • Gut Health : Research indicates that this compound consumption may exacerbate intestinal inflammation in certain populations, suggesting a potential risk factor for inflammatory bowel diseases .
  • Regulatory Considerations : Given these findings, there is a call for more comprehensive testing of food additives like this compound to assess their long-term health impacts .

Mechanism of Action

Maltodextrin exerts its effects primarily through its role as a carbohydrate source. It is rapidly hydrolyzed by enzymes in the digestive system to release glucose, which is then absorbed into the bloodstream. This rapid release of glucose provides a quick source of energy. In the context of its use as a food additive, this compound acts as a thickener, stabilizer, and carrier for other ingredients .

Molecular Targets and Pathways:

    Digestive Enzymes: this compound is broken down by amylase enzymes in the saliva and pancreas.

    Glucose Transporters: The resulting glucose is absorbed by glucose transporters in the intestinal lining.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional and Structural Comparisons

The table below summarizes key differences between maltodextrin and related carbohydrates:

Compound Source DE Value Solubility Encapsulation Efficiency Glycemic Index (GI) Primary Applications References
This compound Corn, rice, tapioca 3–20 High 67.5–75.3% (core oil) High (85–105) Sports drinks, pharmaceuticals, food
Dextran Bacterial fermentation N/A High N/A Low Medical (plasma expander), food adulterant
Soluble Starch Plants (e.g., corn) N/A Moderate N/A Moderate Food thickener, adulterant in LBP*
Isomaltulose Beet sugar N/A High N/A Low (32) Low-GI sports beverages
Resistant this compound Modified starch Variable High N/A Low Dietary fiber, glycemic control
Inulin Chicory, agave N/A Moderate N/A Low Prebiotic, dietary supplements
Lactose Milk N/A Moderate 81.2% (α-tocopherol) Low Pharmaceutical tablets, infant formula
Wheat Starch Wheat N/A Low <67.5% (core oil) High Food encapsulation, adhesives
Rice this compound Rice starch 3–20 High Similar to corn High Gluten-free products, infant foods

LBP: *Lycium barbarum polysaccharide.

Key Research Findings

Encapsulation Efficiency

This compound outperforms wheat starch and lactose in encapsulating lipophilic compounds like spinasterol and β-sitosterol, achieving 67.5–75.3% core oil retention . However, lactose shows superior encapsulation of α-tocopherol (81.2% vs. 70.3% for this compound), attributed to its crystalline structure aligning with hydrophobic bioactive molecules .

Glycemic Impact

This compound’s high GI (85–105) makes it ideal for rapid energy delivery in sports nutrition, with exogenous carbohydrate oxidation rates of 1–1.2 g/min during exercise . In contrast, isomaltulose (GI 32) and resistant this compound provide sustained energy release, reducing postprandial glucose spikes .

Structural Differentiation

Dextran, soluble starch, and this compound share similar FTIR spectra, complicating detection in adulterated products like Lycium barbarum polysaccharides. Principal component analysis (PCA) of FTIR derivative spectra enables qualitative and quantitative differentiation .

Source-Dependent Variability

Rice this compound, though chemically similar to corn this compound, is preferred in gluten-free formulations due to hypoallergenic properties . Tapioca this compound, with shorter glucose chains, enhances texture in low-moisture foods .

Challenges and Contradictions

  • DE Value Limitations: DE alone cannot predict functionality. Maltodextrins with identical DE values from corn and cassava exhibit differing viscosities and compressibility due to molecular structural variations .
  • Adulteration Risks : this compound’s structural resemblance to dextran and soluble starch facilitates adulteration in herbal extracts, necessitating advanced analytical methods for detection .

Biological Activity

Maltodextrin is a polysaccharide commonly used in food products as a thickener, filler, or preservative. Its biological activity has garnered attention in recent years due to its implications for gut health, metabolism, and microbiota interactions. This article explores the biological effects of this compound, supported by various studies and research findings.

Chemical Composition and Metabolism

This compound consists of D-glucose units linked primarily by alpha-1,4 glycosidic bonds. It is produced through the hydrolysis of starch, resulting in a white powder that is soluble in water. The digestion of this compound begins in the small intestine where pancreatic amylase breaks it down into maltose, which can then be further hydrolyzed into glucose for absorption into the bloodstream .

Impact on Gut Health

Intestinal Inflammation
Recent studies have indicated that this compound may have detrimental effects on gut health. For instance, research by Laudisi et al. demonstrated that this compound exacerbates intestinal inflammation in murine models of colitis in a dose-dependent manner. The mechanism involves the activation of endoplasmic reticulum stress and subsequent depletion of the protective mucus layer in the intestines .

Microbiota Alterations
While some studies suggest that this compound does not significantly alter the overall composition of gut microbiota, it has been shown to favor the growth of specific bacteria such as Escherichia coli, which can lead to microbial dysbiosis and increased intestinal permeability . This dysbiosis is associated with inflammatory responses and metabolic disorders.

Case Studies and Research Findings

  • This compound and Colitis
    • Study : Laudisi et al. (2018) investigated the effects of this compound on murine models of colitis.
    • Findings : this compound consumption led to increased intestinal inflammation and mucus layer depletion. Pharmacological inhibition of endoplasmic reticulum stress mitigated these effects .
  • This compound as a Placebo
    • Study : Nicolucci et al. (2022) analyzed the use of this compound as a placebo in clinical trials.
    • Findings : The study reported that 60% of randomized controlled trials noted physiological or microbiome changes due to this compound, questioning its validity as an inert placebo .
  • Oxidative Stress Protection
    • Study : A recent study highlighted this compound's role in preventing lipid peroxidation and protecting cells from oxidative damage.
    • Findings : Administration of this compound showed significant protective effects against oxidative stress in liver and muscle tissues .

Summary of Biological Activities

Biological ActivityDescriptionStudy Reference
Intestinal InflammationThis compound exacerbates inflammation via endoplasmic reticulum stress
Microbiota DysbiosisPromotes growth of pathogenic bacteria like E. coli
Oxidative Stress ProtectionPrevents lipid peroxidation; protects against oxidative damage
Placebo ValidityAlters physiological parameters; may not serve as an appropriate placebo

Q & A

Basic Research Questions

Q. How should researchers design experiments to optimize maltodextrin's functional properties (e.g., solubility, viscosity) in formulations?

  • Methodological Answer: Use factorial designs (e.g., 3×3 Randomized Group Design) to isolate variables like this compound concentration (5–15%) and drying temperature (50–70°C). Replicate treatments to assess interactions and employ ANOVA for statistical significance testing. Include viscosity analysis via Ostwald Viscosimeter and density measurements to quantify material properties .

Q. What standardized methods are recommended for quantifying this compound's impact on moisture content in encapsulated products?

  • Methodological Answer: Conduct gravimetric analysis (e.g., oven drying) and compare results against controls. Use factorial CRD designs with this compound concentrations (10–15%) and temperature gradients (70–80°C). Reference studies showing inverse correlations between this compound levels and moisture content due to its hygroscopic properties .

Q. How can researchers assess the efficiency of this compound as a carrier in spray-dried encapsulation?

  • Methodological Answer: Evaluate encapsulation efficiency through solubility tests, water-holding capacity (WHC), and total protein retention. Use a Completely Randomized Design (CRD) with replications and analyze outcomes via regression models to identify optimal this compound-to-core material ratios .

Q. What analytical techniques are suitable for rapid quantification of this compound in complex matrices like herbal extracts?

  • Methodological Answer: Apply mid-infrared spectroscopy (MIR) with Partial Least Squares Regression (PLSR) models. Validate the method using calibration curves from 88+ samples with known this compound content and cross-check via HPLC for accuracy .

Advanced Research Questions

Q. How can contradictory findings on this compound's impact on protein content (e.g., degradation vs. stability) be resolved?

  • Methodological Answer: Conduct systematic reviews and meta-analyses to identify confounding variables (e.g., microbial activity, hydrolysis duration). Replicate conflicting studies under controlled conditions, using synbiotic models to differentiate between enzymatic degradation and stabilization effects .

Q. What mechanistic approaches elucidate this compound's role in carbohydrate-sensing pathways and physiological responses?

  • Methodological Answer: Use fMRI to map brain activation in reward regions (e.g., striatum, orbitofrontal cortex) during oral this compound exposure. Pair with knockout mouse models to identify taste receptors and validate findings via 24-h preference tests and brief-access licking assays .

Q. How do DE (Dextrose Equivalent) values influence this compound's functional performance in hydrolysis optimization?

  • Methodological Answer: Model DE values using response surface methodology (RSM) and Pareto diagrams to prioritize variables (e.g., hydrolysis time, enzyme concentration). Validate via enzymatic assays and correlate with viscosity/density profiles .

Q. What statistical frameworks best capture interactions between this compound and prebiotics in cholesterol-removal studies?

  • Methodological Answer: Apply Central Composite Design (CCD) with steepest ascent optimization. Use quadratic models to analyze growth-associated cholesterol removal and short-chain fatty acid (SCFA) production. Perturbation plots and coefficient estimates can isolate synergistic effects between this compound, FOS, and probiotics .

Q. How can researchers reconcile discrepancies in this compound's molecular weight effects on powder reconstitution properties?

  • Methodological Answer: Perform multivariate analysis (e.g., PCA) on datasets comparing low vs. high molecular weight maltodextrins. Control for variables like particle size distribution and storage humidity to isolate molecular weight impacts on solubility and caking .

Q. What protocols validate this compound's role in enhancing exercise performance via oral receptor activation?

  • Methodological Answer: Design double-blind, crossover trials with carbohydrate mouth rinses (6.4% this compound vs. placebo). Measure time-trial performance in athletes and correlate with fMRI data highlighting reward-circuit activation. Replicate findings across genetically diverse mouse strains to confirm receptor independence from sweet taste pathways .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental conditions (e.g., microbial strains, hydrolysis protocols) to identify methodological divergences. Use funnel plots to detect publication bias in meta-analyses .
  • Advanced Instrumentation : Prioritize non-destructive techniques (e.g., MIR, fMRI) for real-time property analysis and mechanistic insights .
  • Statistical Rigor : Employ RSM, ANOVA, and PLSR to model multifactorial interactions and optimize predictive accuracy .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
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InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
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CAS No.

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
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Melting Point

240 °C
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